molecular formula C20H18F3N5O2 B2813645 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1105246-85-2

1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea

Katalognummer: B2813645
CAS-Nummer: 1105246-85-2
Molekulargewicht: 417.392
InChI-Schlüssel: HBXWZRKANUZFIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a urea derivative featuring a pyridazine core substituted with a pyridin-4-yl group and a trifluoromethylphenyl moiety. Its structure combines a heterocyclic pyridazinone ring (6-oxo-pyridazin-1(6H)-yl) linked via a three-carbon propyl chain to the urea functional group. The trifluoromethyl (CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability, while the pyridazine and pyridine rings contribute to π-π stacking interactions, which are critical for binding to biological targets such as enzymes or receptors.

Eigenschaften

IUPAC Name

1-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O2/c21-20(22,23)15-2-4-16(5-3-15)26-19(30)25-10-1-13-28-18(29)7-6-17(27-28)14-8-11-24-12-9-14/h2-9,11-12H,1,10,13H2,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXWZRKANUZFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

  • Structural Uniqueness: The combination of pyridazinone, pyridine, and urea is rare in the literature. Similar compounds (e.g., pyridazine-3-carboxylic acid derivatives) show kinase inhibitory activity, suggesting a plausible mechanism for the target compound .
  • Lack of Direct Data: No binding assays, toxicity profiles, or in vivo studies for this compound are cited in the evidence. Extrapolation from analogs carries significant uncertainty.
  • Synthetic Challenges : The trifluoromethylphenyl group and pyridazine core may complicate synthesis, requiring specialized reagents or catalysts .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. For example:

  • Step 1 : Formation of the pyridazinone core via cyclization of diketones with hydrazines.
  • Step 2 : Introduction of the pyridin-4-yl group via Suzuki-Miyaura coupling, requiring palladium catalysts and controlled temperatures (60–80°C) .
  • Step 3 : Alkylation of the pyridazinone nitrogen with a propyl linker, followed by urea bond formation using carbodiimide-mediated coupling .
    Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and reaction time to minimize side products. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the compound’s structure and purity?

Use a combination of spectroscopic and analytical methods:

  • NMR : Confirm proton environments (e.g., urea NH protons at δ 8.5–9.5 ppm; pyridazinone aromatic protons at δ 7.0–8.5 ppm) .
  • IR : Identify carbonyl stretches (C=O of pyridazinone at ~1680 cm⁻¹; urea C=O at ~1640 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₁F₃N₆O₂: 495.16) .
  • X-ray Crystallography : Resolve 3D conformation to assess planarity of the urea moiety and pyridazinone ring .

Q. Which functional groups are critical for its biological activity, and how do they influence stability?

  • Pyridazinone Ring : Essential for hydrogen bonding with target enzymes (e.g., PDE4 or kinases). The 6-oxo group enhances electrophilicity .
  • Trifluoromethylphenyl Group : Improves metabolic stability and lipophilicity (logP ~3.2), facilitating membrane penetration .
  • Urea Linker : Acts as a hydrogen-bond donor/acceptor; fluorination of the phenyl group (4-CF₃) reduces oxidative degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Systematic Substituent Variation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on enzyme inhibition (IC₅₀) .
  • Alter Propyl Linker Length : Test methyl, ethyl, and butyl analogs to optimize spatial alignment with target binding pockets .
  • Assays : Use in vitro kinase/PDE4 inhibition assays and surface plasmon resonance (SPR) to quantify binding kinetics (Kd, kon/koff) .

Q. What in vivo models are appropriate for evaluating efficacy in disease contexts?

  • Cancer : Xenograft models (e.g., HT-29 colon cancer) to assess tumor growth inhibition. Dose at 10–50 mg/kg (oral) and monitor pharmacokinetics (Cmax, t½) .
  • Inflammation : Murine LPS-induced lung injury models to measure cytokine reduction (IL-6, TNF-α) .
  • Pharmacodynamic Markers : Use PET imaging with radiolabeled analogs to track target engagement .

Q. How can contradictions in biological activity data be resolved?

  • Purity Verification : Re-analyze batches via HPLC (≥95% purity) to rule out impurities .
  • Assay Conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
  • Orthogonal Validation : Cross-check results with CRISPR knockouts of putative targets to confirm mechanism .

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